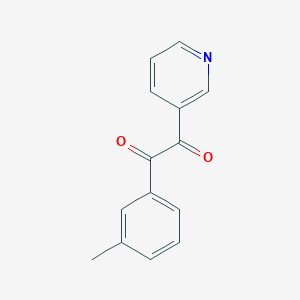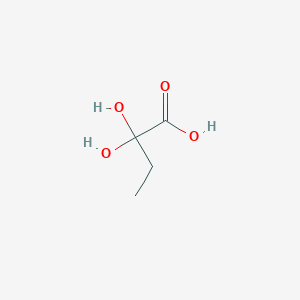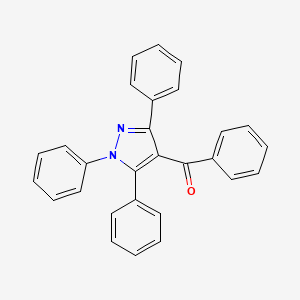
2,2,5,5-Tetrafluoro-3a,6a-dimethyloctahydropentalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,5,5-Tetrafluoro-3a,6a-dimethyloctahydropentalene is a fluorinated organic compound with the molecular formula C10H14F4 It consists of a pentalene core structure with four fluorine atoms and two methyl groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetrafluoro-3a,6a-dimethyloctahydropentalene typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable pentalene derivative using fluorinating agents such as elemental fluorine (F2) or xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and advanced purification techniques like distillation and chromatography are often employed to ensure consistent quality in large-scale production.
化学反応の分析
Types of Reactions
2,2,5,5-Tetrafluoro-3a,6a-dimethyloctahydropentalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu), leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Fluorinated ketones, carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Substituted pentalene derivatives with various functional groups.
科学的研究の応用
2,2,5,5-Tetrafluoro-3a,6a-dimethyloctahydropentalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: Investigated for its potential as a fluorinated probe in biochemical studies. The presence of fluorine atoms can enhance the compound’s stability and bioavailability.
Medicine: Explored for its potential use in drug design and development. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability.
作用機序
The mechanism of action of 2,2,5,5-Tetrafluoro-3a,6a-dimethyloctahydropentalene depends on its specific application. In chemical reactions, the fluorine atoms can influence the compound’s reactivity and selectivity by altering electron density and steric effects. In biological systems, the compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
2,2,5,5-Tetrafluoropentalene: Lacks the additional methyl groups, resulting in different chemical and physical properties.
2,2,5,5-Tetrafluorohexahydropentalene: Contains fewer hydrogen atoms, leading to variations in reactivity and stability.
2,2,5,5-Tetrafluoro-3a,6a-dimethyldecahydropentalene: Has additional hydrogen atoms, which can affect its chemical behavior and applications.
Uniqueness
2,2,5,5-Tetrafluoro-3a,6a-dimethyloctahydropentalene stands out due to its specific combination of fluorine and methyl groups, which impart unique chemical properties. These properties make it a versatile compound for various applications, from synthetic chemistry to advanced materials and pharmaceuticals.
特性
CAS番号 |
53731-28-5 |
|---|---|
分子式 |
C10H14F4 |
分子量 |
210.21 g/mol |
IUPAC名 |
2,2,5,5-tetrafluoro-3a,6a-dimethyl-1,3,4,6-tetrahydropentalene |
InChI |
InChI=1S/C10H14F4/c1-7-3-9(11,12)5-8(7,2)6-10(13,14)4-7/h3-6H2,1-2H3 |
InChIキー |
HOGJKVBIFTVPIN-UHFFFAOYSA-N |
正規SMILES |
CC12CC(CC1(CC(C2)(F)F)C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


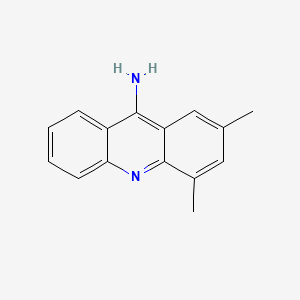
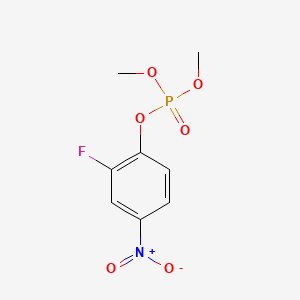
![(1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene](/img/structure/B14653915.png)
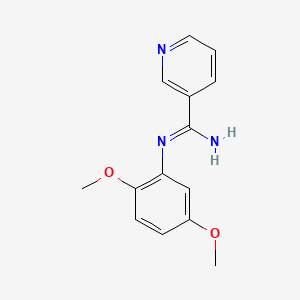

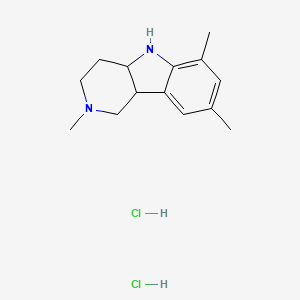
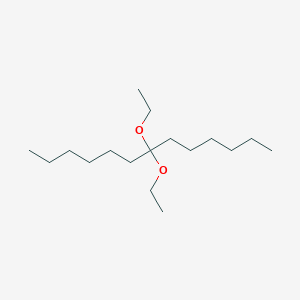
![Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14653955.png)
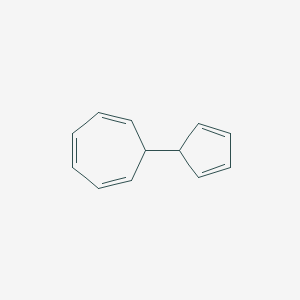
![O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate](/img/structure/B14653968.png)
